molecular formula C19H17F2N3O2 B10967672 2-[(2,4-difluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide

2-[(2,4-difluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide

Cat. No.: B10967672
M. Wt: 357.4 g/mol
InChI Key: CVZHRNWBFBQQCM-UHFFFAOYSA-N
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Description

2-[(2,4-difluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a pyrazole moiety and a difluorophenoxy group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-difluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the difluorophenoxy intermediate: This step involves the reaction of 2,4-difluorophenol with an appropriate alkylating agent to form the difluorophenoxy intermediate.

    Synthesis of the pyrazole intermediate: The pyrazole moiety is synthesized by reacting 1-methyl-1H-pyrazole with a suitable alkylating agent.

    Coupling reaction: The final step involves coupling the difluorophenoxy intermediate with the pyrazole intermediate in the presence of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-difluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2,4-difluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-difluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide
  • 3-[(2,4-difluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide

Uniqueness

2-[(2,4-difluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluorophenoxy group and the pyrazole moiety contribute to its unique properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H17F2N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

2-[(2,4-difluorophenoxy)methyl]-N-[(2-methylpyrazol-3-yl)methyl]benzamide

InChI

InChI=1S/C19H17F2N3O2/c1-24-15(8-9-23-24)11-22-19(25)16-5-3-2-4-13(16)12-26-18-7-6-14(20)10-17(18)21/h2-10H,11-12H2,1H3,(H,22,25)

InChI Key

CVZHRNWBFBQQCM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC(=O)C2=CC=CC=C2COC3=C(C=C(C=C3)F)F

Origin of Product

United States

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